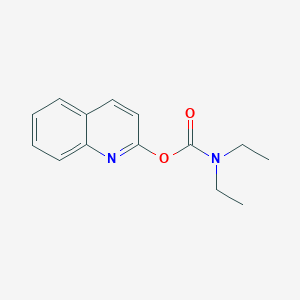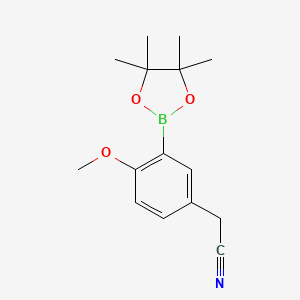![molecular formula C13H16N2O2 B8726423 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B8726423.png)
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
Übersicht
Beschreibung
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is a chemical compound known for its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide typically involves the reaction of acetic anhydride with aniline derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of advanced techniques such as chromatography and recrystallization is common to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological targets.
Industry: Utilized in the production of pharmaceuticals, dyes, and other chemical products
Wirkmechanismus
The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-Phenylacetamide: Known for its analgesic and antipyretic properties.
N-ethylacetamide: Used in various industrial applications.
Comparison: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike N-Phenylacetamide, which is primarily used for its medicinal properties, this compound is more versatile and finds applications in multiple fields .
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16) |
InChI-Schlüssel |
AIWCFDGABJPHDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(cyclopentylamino)-2-(2,4-dimethoxyphenyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B8726364.png)


![7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8726387.png)

![N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C](/img/structure/B8726404.png)




![6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8726459.png)

